An In-Depth Technical Guide to 2-Amino-5-tert-butylphenol
An In-Depth Technical Guide to 2-Amino-5-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Properties
2-Amino-5-tert-butylphenol is an organic compound featuring an aminophenol core substituted with a tert-butyl group. The precise placement of these functional groups dictates its unique chemical behavior and potential utility.
Chemical Identity
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Systematic Name: 2-Amino-5-(tert-butyl)phenol
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Synonyms: 5-tert-Butyl-2-aminophenol, Phenol, 2-amino-5-(1,1-dimethylethyl)-[6][7]
Physicochemical Properties
A comprehensive table of the known and predicted physicochemical properties of 2-Amino-5-tert-butylphenol is presented below. It is critical to note that while some experimental data is available for related isomers, specific experimental values for this compound are not widely published. The data presented herein is a combination of supplier information and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | AiFChem[1], Sigma-Aldrich[1] |
| Molecular Weight | 165.23 g/mol | BIOFOUNT[8], Sigma-Aldrich[1] |
| Appearance | Solid (form may vary) | CymitQuimica[7] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | BLD Pharm[2], Sigma-Aldrich[1] |
| Predicted XLogP3 | 2.6 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted pKa | 10.13 (most acidic), 4.79 (most basic) | PubChem |
Synthesis and Reactivity
The synthesis of specifically substituted aminophenols requires careful consideration of directing effects and potential side reactions. While a definitive, published protocol for the direct synthesis of 2-Amino-5-tert-butylphenol is not prevalent in readily available literature, a logical synthetic approach can be proposed based on established organic chemistry principles.
Proposed Synthetic Pathway
A plausible route to 2-Amino-5-tert-butylphenol involves a multi-step process starting from the readily available 4-tert-butylaniline. This pathway leverages nitration and subsequent functional group manipulations.
Caption: Proposed multi-step synthesis of 2-Amino-5-tert-butylphenol.
Causality Behind Experimental Choices:
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Acetylation: The initial protection of the amino group as an acetanilide is a crucial step. The strongly activating amino group would otherwise lead to uncontrolled oxidation and polysubstitution during the subsequent nitration step. The acetyl group moderates the reactivity and directs the incoming nitro group primarily to the ortho position.
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Nitration: The nitration of the acetanilide derivative is a standard electrophilic aromatic substitution. The bulky tert-butyl group and the ortho,para-directing acetylamino group will favor the introduction of the nitro group at the 2-position.
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Hydrolysis: Removal of the acetyl protecting group is necessary to liberate the amino functionality for the subsequent diazotization reaction. This can be achieved under acidic or basic conditions.
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Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a well-established reaction that transforms the amino group into a good leaving group, which can then be replaced by a hydroxyl group.
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Hydrolysis of Diazonium Salt: Heating the aqueous solution of the diazonium salt allows for the substitution of the diazonium group with a hydroxyl group, forming the nitrophenol intermediate.
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Reduction: The final step involves the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a common and effective method for this transformation.
Reactivity Profile
The reactivity of 2-Amino-5-tert-butylphenol is governed by the interplay of its three key structural features: the phenolic hydroxyl group, the nucleophilic amino group, and the sterically hindering tert-butyl group on the aromatic ring.
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Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization.
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Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.
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Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by both the amino and hydroxyl groups. The positions ortho and para to these activating groups are particularly susceptible to reaction, although the substitution pattern is also influenced by the steric bulk of the tert-butyl group.
Potential Applications in Research and Development
While specific, large-scale industrial applications for 2-Amino-5-tert-butylphenol are not widely documented, its structure suggests its utility as a valuable building block and intermediate in several areas of chemical research and development.
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Pharmaceutical Synthesis: As a substituted aminophenol, this compound can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The aminophenol moiety is present in a number of pharmaceutically active compounds.
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Ligand Development: The amino and hydroxyl groups can act as coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis or materials science.
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Antioxidant Research: Hindered phenols are a well-known class of antioxidants. The presence of the bulky tert-butyl group suggests that derivatives of this compound could be investigated for their antioxidant properties.[9]
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Polymer Chemistry: Aminophenols can be used as monomers in the synthesis of specialty polymers, such as polybenzoxazoles, which are known for their high thermal stability.
Safety, Handling, and Toxicology
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for 2-Amino-5-tert-butylphenol, a cautious approach to handling is imperative. The hazard information provided by chemical suppliers should be strictly followed.
Hazard Identification
Based on supplier information, 2-Amino-5-tert-butylphenol is associated with the following hazard statements:
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H302: Harmful if swallowed.[5]
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H317: May cause an allergic skin reaction.[5]
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.[5]
Recommended Handling Procedures
Given the potential hazards, the following handling procedures are recommended:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
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Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Toxicological Profile
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of published spectra for 2-Amino-5-tert-butylphenol is not available, the expected spectral features can be predicted.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the ring.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those directly attached to the amino and hydroxyl groups being shifted accordingly. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would also be readily identifiable.
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FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. C-H stretching and bending vibrations for the aromatic ring and the tert-butyl group, as well as C-N and C-O stretching bands, would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups from the tert-butyl substituent.
Conclusion
2-Amino-5-tert-butylphenol is a chemical compound with a well-defined structure and CAS number. While detailed experimental data on its physical properties and a specific, optimized synthesis protocol are not widely disseminated in public literature, its chemical nature suggests its potential as a valuable intermediate in various fields of chemical synthesis. Its bifunctional nature, combined with the steric influence of the tert-butyl group, makes it an interesting target for further investigation by researchers in drug discovery, materials science, and polymer chemistry. Due to the limited safety data, strict adherence to appropriate safety protocols is essential when handling this compound.
References
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BIOFOUNT. 1199-47-9|2-Amino-5-tert-butylphenol. [Link]
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Hoang, N. M. H., & Park, K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869. [Link]
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PubChem. 2-amino-5-tert-butylphenol. [Link]
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XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1199-47-9 Name:. [Link]
Sources
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- 2. 1199-47-9|2-Amino-5-tert-butylphenol|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. theclinivex.com [theclinivex.com]
- 5. 1199-47-9 | 2-Amino-5-tert-butylphenol - AiFChem [aifchem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1199-47-9 Name: [xixisys.com]
- 7. 2-Amino-5-tert-butylphenol | CymitQuimica [cymitquimica.com]
- 8. 1199-47-9|2-Amino-5-tert-butylphenol|2-Amino-5-tert-butylphenol|-范德生物科技公司 [bio-fount.com]
- 9. 5-Amino-2-tert-butylphenol | C10H15NO | CID 57470209 - PubChem [pubchem.ncbi.nlm.nih.gov]
